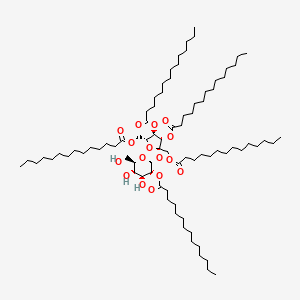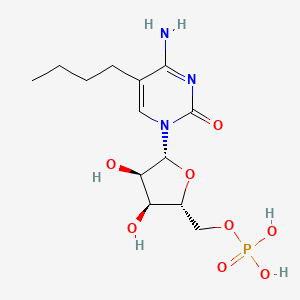
Hexadecyl hexadecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl hexadecenoate is an ester compound derived from hexadecenoic acid and hexadecanol. It is a long-chain ester with the molecular formula C₃₂H₆₂O₂ and a molecular weight of approximately 478.83 g/mol . This compound is known for its waxy solid appearance and is commonly used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecyl hexadecenoate can be synthesized through the esterification reaction between hexadecenoic acid and hexadecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, with temperatures typically ranging from 150°C to 200°C .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecyl hexadecenoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Hexadecenoic acid and hexadecanol.
Reduction: Hexadecenoic acid and hexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hexadecyl hexadecenoate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mécanisme D'action
The mechanism of action of hexadecyl hexadecenoate involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the absorption and bioavailability of active pharmaceutical ingredients .
Comparaison Avec Des Composés Similaires
Hexadecyl hexadecenoate is similar to other long-chain esters such as:
Hexadecyl hexadecanoate (Cetyl palmitate): Both compounds are long-chain esters with similar physical properties.
Hexadecyl octanoate: This compound has a shorter chain length compared to this compound, resulting in different physical and chemical properties.
Uniqueness: this compound’s unique feature is its double bond, which imparts distinct reactivity and functional properties compared to fully saturated esters .
Propriétés
Numéro CAS |
71788-99-3 |
|---|---|
Formule moléculaire |
C32H62O2 |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
hexadecyl hexadec-2-enoate |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30H,3-27,29,31H2,1-2H3 |
Clé InChI |
TYCWLPZLNYBZLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)







